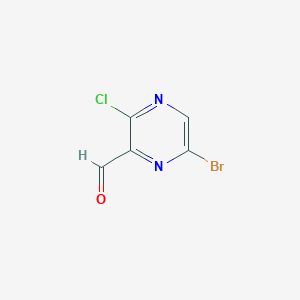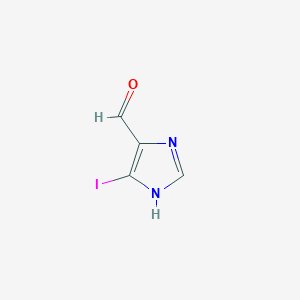
2-Ethyl-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles It is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring, along with an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-iodobenzonitrile typically involves the iodination of 2-ethylbenzonitrile. One common method is the Sandmeyer reaction, where 2-ethylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, cyanides, and various organometallic compounds.
Oxidation and Reduction: Products include primary amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Ethyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-iodobenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzonitrile: Lacks the ethyl substituent, making it less sterically hindered.
3-Iodobenzonitrile: Similar structure but without the ethyl group, affecting its reactivity and applications.
2-Ethylbenzonitrile: Lacks the iodine atom, which limits its use in halogenation reactions.
Uniqueness
2-Ethyl-3-iodobenzonitrile is unique due to the presence of both the ethyl and iodine substituents, which provide a combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-ethyl-3-iodobenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
KHHKEZLGMSMRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)



![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)



![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)


